ZM 336372

Kinase Selectivity c-Raf B-Raf

ZM 336372 addresses the need for selective c-Raf inhibition without B-Raf or off-target kinase confounding. Unlike pan-Raf inhibitors, it provides 10-fold c-Raf over B-Raf selectivity with no activity against >17 other kinases at 50 µM. • c-Raf IC50: 70 nM; 10-fold selectivity over B-Raf • Clean profile: only weak p38 inhibition (IC50 2 µM) among 20+ kinases tested • Paradoxical >100-fold cellular c-Raf activation without ERK activation • Validated in BON neuroendocrine & HepG2 HCC cell models • Lyophilized powder, ≥98% purity; global shipping available

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
CAS No. 208260-29-1
Cat. No. B1684360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM 336372
CAS208260-29-1
SynonymsN-(5-(3-dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide
ZM 336372
ZM-336372
ZM336372
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)
InChIKeyPYEFPDQFAZNXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZM 336372: Potent and Selective c-Raf Kinase Inhibitor (CAS 208260-29-1) for Research


ZM 336372 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the c-Raf serine/threonine kinase [1]. In standard in vitro biochemical assays with 0.1 mM ATP, it demonstrates potent inhibition of human c-Raf with an IC50 of 70 nM [2]. Its selectivity profile is defined by a 10-fold greater potency against c-Raf compared to the closely related B-Raf isoform . While it has a secondary, weaker activity against SAPK2/p38 isoforms (IC50 of 2 µM), it exhibits minimal inhibition against a broad panel of over 17 other kinases, including PKA, PKC, AMPK, and p42 MAPK, even at concentrations up to 50 µM .

Why Substituting ZM 336372 with Other Raf Inhibitors Can Confound Experimental Results


Generic substitution among Raf kinase inhibitors is highly problematic due to significant differences in isoform selectivity, downstream signaling effects, and cellular pharmacology. While ZM 336372 is defined by its 10-fold selectivity for c-Raf over B-Raf and its unique ability to induce a paradoxical >100-fold activation of c-Raf in cells [1], other commonly used compounds exhibit entirely different profiles. For example, many next-generation inhibitors are pan-Raf agents or preferentially target mutant B-Raf (e.g., PLX-4720, GDC-0879) [2]. Using these alternatives would not only fail to replicate the specific c-Raf biased inhibition of ZM 336372 but could also produce confounding results due to the off-target inhibition of VEGFR2, DDR2, and other kinases seen with compounds like AZ 628 . The quantitative evidence below details the specific, verifiable points of differentiation that must be considered for accurate experimental design and reproducible results.

ZM 336372 (CAS 208260-29-1) - A Quantitative Guide to Differentiation in Kinase Research


ZM 336372 Exhibits 10-Fold Selectivity for c-Raf Over B-Raf, a Profile Inverted in Many Pan-Raf Inhibitors

ZM 336372 is a potent inhibitor of human c-Raf (IC50 = 70 nM) and displays a clear 10-fold selectivity over the B-Raf isoform . This selectivity profile is distinct from compounds like AZ 628, a pan-Raf inhibitor, which shows similar potency against c-Raf (IC50 = 29 nM) and B-Raf V600E (IC50 = 34 nM) . This difference is critical for studies aiming to dissect c-Raf-specific functions without confounding inhibition of B-Raf.

Kinase Selectivity c-Raf B-Raf Inhibitor Profiling

ZM 336372's Secondary p38 MAPK Activity (IC50 = 2 µM) is Significantly Weaker than Its Primary c-Raf Target

While ZM 336372 is a potent c-Raf inhibitor, it also demonstrates weak, secondary inhibition of SAPK2a/p38α and SAPK2b/p38β with an IC50 of 2 µM . This is a critical differentiator from a dedicated p38 inhibitor like SB 203580, which inhibits SAPK2a/p38 with an IC50 of 50 nM . The 40-fold weaker potency of ZM 336372 on p38 MAPK underscores that its primary and dominant cellular target at lower concentrations is c-Raf.

Off-Target Effects p38 MAPK SAPK2 Kinase Panel

ZM 336372 Lacks Activity Against a Broad Panel of 17 Kinases, Defining a Cleaner Profile Than Other Raf Inhibitors

ZM 336372 demonstrates a remarkably clean selectivity profile, showing no significant inhibition of over 17 other protein kinases including PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, and CDK1, even at a high concentration of 50 µM [1]. In contrast, the pan-Raf inhibitor AZ 628 is known to inhibit additional kinases such as VEGFR2, DDR2, Lyn, Flt1, and FMS . This difference in off-target liability is crucial for studies where confounding activity on other signaling pathways must be avoided.

Kinase Selectivity Off-Target Profiling PKA PKC AMPK

ZM 336372 Induces a Unique >100-Fold Paradoxical Activation of c-Raf in Cellular Contexts

A defining characteristic of ZM 336372 is its ability to induce a paradoxical >100-fold activation of c-Raf in intact cells when the compound is removed from the assay [1]. This phenomenon, which occurs without triggering downstream activation of MKK1 or ERK2, is not observed with other Raf inhibitors like AZ 628, PLX-4720, or GDC-0879, which typically show robust inhibition of the MAPK pathway in cells [2]. This unique feedback mechanism underscores the distinct cellular pharmacology of ZM 336372.

Paradoxical Activation c-Raf Feedback Loop Cellular Pharmacology

ZM 336372 Demonstrates Potent Anti-Proliferative Activity in Specific Neuroendocrine and Hepatic Cancer Cell Lines

ZM 336372 exhibits potent, dose-dependent suppression of cellular proliferation in specific cancer cell lines, including the human carcinoid BON cell line and the hepatocellular carcinoma HepG2 cell line . In HepG2 cells, this anti-proliferative effect is linked to the up-regulation of the cell cycle inhibitor p21CIP1 and suppression of chromogranin A secretion [1]. In contrast, the B-Raf V600E-specific inhibitor PLX-4720 shows its most potent anti-proliferative effects in melanoma lines like A375 (IC50 ~0.5 µM) but has limited activity in these neuroendocrine and hepatic cancer contexts [2].

Cancer Cell Biology Neuroendocrine Tumors Hepatocellular Carcinoma Anti-Proliferative

Optimal Scientific Applications for ZM 336372 (CAS 208260-29-1) Based on Verified Differentiation


Dissecting c-Raf-Specific Signaling Pathways in Kinase Cascade Studies

ZM 336372 is the preferred tool for researchers aiming to dissect c-Raf-specific functions within the MAPK signaling cascade. Its 10-fold selectivity for c-Raf over B-Raf, combined with its lack of activity against >17 other kinases (e.g., PKA, PKC, MEK) [1], ensures that observed cellular and biochemical effects are primarily attributable to c-Raf inhibition. This clean profile makes it superior to pan-Raf inhibitors like AZ 628, which confound results by inhibiting multiple Raf isoforms and other kinases .

Investigating Raf/MEK/ERK Pathway Feedback Regulation and Paradoxical Activation

This compound is uniquely suited for investigating the complex feedback regulation of the Raf/MEK/ERK pathway. Its well-documented ability to induce a paradoxical >100-fold activation of c-Raf in cells, without downstream ERK activation [1], provides a specific chemical probe to study this phenomenon. This property is not shared by other Raf inhibitors like PLX-4720 or AZ 628, making ZM 336372 the essential choice for this line of research.

Cell-Based Studies in Neuroendocrine Tumor (NET) and Hepatocellular Carcinoma (HCC) Models

For researchers utilizing cellular models of neuroendocrine tumors (e.g., BON cells) or hepatocellular carcinoma (e.g., HepG2 cells), ZM 336372 is a proven and effective experimental agent. Studies show it induces dose-dependent growth inhibition and upregulates cell cycle inhibitors like p21CIP1 in these specific models [1]. Given the limited efficacy of B-Raf V600E inhibitors (e.g., PLX-4720) in these cancer types, ZM 336372 is the more relevant and impactful choice for pharmacological studies in NET and HCC research.

Kinase Selectivity Screening and Counter-Screening Panels

ZM 336372 serves as an ideal reference compound for kinase selectivity screening panels aimed at profiling c-Raf activity. Its well-defined and narrow inhibition profile (potent on c-Raf, weak on p38, and inactive on >17 other kinases [1]) provides a benchmark for assessing the selectivity of new chemical entities. Using a compound with such a clean and documented off-target profile enhances the reliability and interpretability of counter-screening efforts.

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